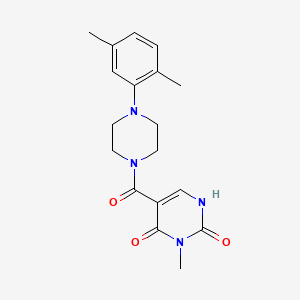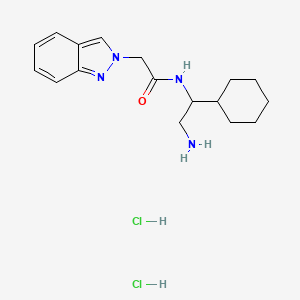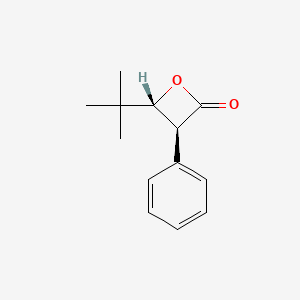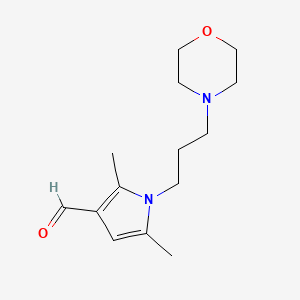
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H12ClNOS and its molecular weight is 313.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds similar to (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one have been investigated for their potential anticancer properties. A study focusing on quinolinyl acrylate derivatives, which share structural similarities, demonstrated effectiveness against human prostate cancer cells in both in vitro and in vivo settings. The most effective compound in this study reduced the viability of cancer cells, inhibited their adhesion, migration, invasion, and neoangiogenesis, and showed decreased tumor growth in treated animals (Rodrigues et al., 2012).
Structural Analysis for Drug Development
Structural analysis of chalcones derived from 2-chloro-3-formyl-6-methylquinoline provides insights into the correlation between molecular structures and intermolecular interactions, crucial for drug development. This study revealed the non-classical C-H...O/N interactions in the compounds, which are valuable for understanding how such compounds can be used in developing new drugs (Rizvi et al., 2008).
Optimization for Antimalarial and Anticancer Activities
Chemically modified versions of bioactive substances like (E)-methyl 2-(7-chloroquinolin-4-ylthio)-3-(4-hydroxyphenyl) acrylate, a compound related to this compound, have been optimized for antimalarial and anticancer activities. This optimization process involves evaluating the compounds as inhibitors and testing their cytotoxic activity against human cancer cell lines, demonstrating the potential of these compounds in treating malaria and cancer (Romero et al., 2018).
Luminescence Properties in Organic Light-Emitting Diodes
Homoleptic cyclometalated iridium complexes with thiophene-2-yl)pyridinato ligands, similar to the thiophene component in this compound, exhibit high-efficiency red phosphorescence. These properties are valuable for applications in organic light-emitting diodes (OLEDs), demonstrating the potential of these compounds in optoelectronic applications (Tsuboyama et al., 2003).
Antimalarial Activity and Quantitative Structure-Activity Relationships
Compounds structurally related to this compound, specifically 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, have shown significant antimalarial activity. Quantitative structure-activity relationship studies of these compounds highlight the importance of certain substituents in enhancing antimalarial potency (Werbel et al., 1986).
Scientific Research Applications of this compound
Anticancer and Antimalarial Potential
- Anticancer Activity : Quinolinyl acrylate derivatives, structurally related to this compound, have shown potential as anticancer agents. One such compound exhibited significant inhibitory effects on prostate cancer cell lines and reduced tumor growth in vivo, indicating its potential for cancer therapy (Rodrigues et al., 2012).
- Antimalarial Activity : Chemically modified derivatives, similar in structure to the compound , have been optimized for antimalarial and anticancer activities. These compounds showed significant inhibition of β-hematin formation and cytotoxicity against cancer cell lines, suggesting their potential in treating malaria and cancer (Romero et al., 2018).
Drug Development and Structural Analysis
- Structural Insights for Drug Development : The structural analysis of novel chalcones derived from similar quinoline compounds has provided insights into molecular structures and intermolecular interactions. These findings are valuable for drug development, highlighting the importance of non-classical C-H...O/N interactions (Rizvi et al., 2008).
Applications in Organic Light-Emitting Diodes (OLEDs)
- Phosphorescence in OLEDs : Cyclometalated iridium complexes, containing ligands similar to the thiophene component in the compound, have been studied for their luminescence properties. These complexes, exhibiting high-efficiency red phosphorescence, are applicable in organic light-emitting diodes, suggesting potential optoelectronic applications (Tsuboyama et al., 2003).
Antimicrobial and Anti-Inflammatory Properties
- Antibacterial and Antifungal Activities : Related compounds have been evaluated for antimicrobial activities, showing effectiveness against various bacterial and fungal organisms. This indicates the potential of such compounds in developing new antimicrobial agents (Sarveswari & Vijayakumar, 2016).
- Anti-Inflammatory Properties : Some derivatives have demonstrated significant anti-inflammatory activity with reduced gastro-intestinal toxicity and lipid peroxidation, offering potential in anti-inflammatory drug development (Alam et al., 2011).
Dual Inhibitors of Tuberculosis and Influenza Virus
- Antitubercular and Antiviral Agents : Novel derivatives have been synthesized as dual inhibitors of Mycobacterium tuberculosis and influenza virus, showing potent antitubercular and moderate antiviral activities. This dual-inhibitory capability indicates their potential in treating both tuberculosis and influenza (Marvadi et al., 2019).
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNOS/c1-11-4-5-12-10-13(17(18)19-14(12)9-11)6-7-15(20)16-3-2-8-21-16/h2-10H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYPLRBBSDXLSS-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride](/img/structure/B2981216.png)

![2-[(E)-2-(2-methoxyphenyl)ethenyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole](/img/structure/B2981218.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate](/img/structure/B2981220.png)



![N-[(4-chlorophenyl)methyl]-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide](/img/structure/B2981228.png)
![(2Z)-3-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2981229.png)
![2-((1H-indol-3-yl)thio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2981230.png)

![N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2981234.png)
![2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B2981235.png)

